2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with multiple methyl groups and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted quinoline with phenyl isocyanate to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl group or the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions often employ aluminum chloride as a catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved may include oxidative stress pathways, where the compound exerts antioxidant effects by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-tetramethyl-3,4-dihydroquinoline: Lacks the phenyl and carboxamide groups, making it less versatile in terms of functionalization.
N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks the multiple methyl groups, which may affect its reactivity and stability.
Uniqueness
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its combination of multiple methyl groups, a phenyl group, and a carboxamide group. This unique structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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